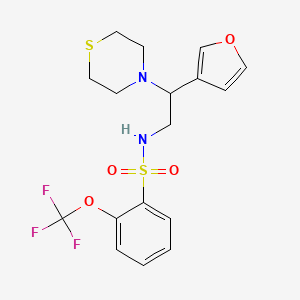

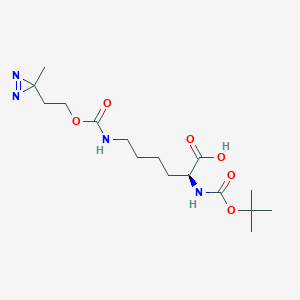

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like the one you mentioned typically belong to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring. They often have various substituents attached to the ring, which can greatly influence their physical and chemical properties .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition or “click chemistry”. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) compounds .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis

Triazoles can participate in various chemical reactions, depending on the substituents present. They can act as ligands in coordination chemistry, undergo N-alkylation, or participate in cycloaddition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and stability, can be influenced by the nature and position of the substituents on the triazole ring .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Triazole derivatives, including 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been synthesized through various chemical processes. These compounds are known for their complex structures and have been studied for their synthesis methodologies, which involve reactions such as the condensation of carboxamide with aromatic aldehydes, and the reaction conditions have been explored for optimal yields (Kan, 2015).

Antimicrobial and Anti-inflammatory Activities

Some triazole derivatives have been assessed for their biological activities, including antimicrobial and anti-inflammatory effects. The compounds synthesized from benzamides and phenylhydrazines, for example, have shown significant anti-inflammatory activity in models of rat adjuvant-induced arthritis (Czollner et al., 1990; Czollner et al., 1990). Moreover, novel 1,2,4-triazole derivatives have been synthesized and displayed antimicrobial activities, indicating their potential as therapeutic agents (Bektaş et al., 2007).

Potential Anticancer Agents

Research into pyrazolopyrimidines derivatives, which share a structural similarity with triazole compounds, has shown that these compounds possess potential anticancer and anti-5-lipoxygenase activities. This suggests that triazole derivatives could also hold promise in the development of anticancer agents (Rahmouni et al., 2016).

Gas Sorption Behaviors

Metal–organic frameworks (MOFs) constructed from triazolate–carboxylate tectons have shown distinct gas sorption behaviors, highlighting the potential of these compounds in applications such as gas storage and separation (Chen et al., 2016).

Chiral Discrimination

Triazole derivatives have also been studied for their ability to discriminate between chiral molecules, an important property in pharmaceutical synthesis and analytical chemistry (Bereznitski et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-5-16-7-9-17(10-8-16)21-20(25)19-15(4)24(23-22-19)18-11-6-13(2)14(3)12-18/h6-12H,5H2,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBKRTUAUMAZDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2736131.png)

![Methyl 2-amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2736134.png)

![N-butan-2-yl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2736136.png)

![N-(4-(4-phenylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736142.png)

![2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2736145.png)

![Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2736147.png)

![methyl 2-({5-[1-(4-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2736148.png)